In-depth Technical Guide: N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE
In-depth Technical Guide: N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Trifluoroacetyl-3,4-(methylenedioxy)aniline, also known by its IUPAC name N-(2H-1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide, is a fluorinated aromatic compound of interest in chemical and pharmaceutical research. This technical guide provides a summary of its known chemical properties, including its molecular structure, and discusses general methodologies for its synthesis. Due to the limited availability of detailed experimental data in the public domain, this document also highlights the general characteristics of related compounds to provide a contextual understanding.
Chemical Properties and Identification
N-Trifluoroacetyl-3,4-(methylenedioxy)aniline is a derivative of 3,4-methylenedioxyaniline, characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom. This modification significantly impacts the electronic properties and reactivity of the parent aniline.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Reference |
| IUPAC Name | N-(2H-1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide | [1] |
| Synonyms | N-Trifluoroacetyl-3,4-(methylenedioxy)aniline | [1] |
| CAS Number | 85575-56-0 | [1] |
| Molecular Formula | C₉H₆F₃NO₃ | [1] |
| Molecular Weight | 233.14 g/mol | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | Data not available | Typically, such compounds are crystalline solids. |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Solubility | Data not available | Expected to have low solubility in water and good solubility in common organic solvents. |
| Storage | Store at 2-8°C | Recommended for long-term stability. |
Synthesis and Experimental Protocols
Conceptual Synthesis Workflow
The logical flow for the synthesis involves the reaction of the starting amine with a trifluoroacetylating agent.
Caption: Conceptual workflow for the synthesis of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline.
General Experimental Protocol (Hypothetical)
This protocol is based on general methods for the trifluoroacetylation of anilines and has not been specifically validated for this substrate.
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Reaction Setup: To a solution of 3,4-(methylenedioxy)aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents).
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Addition of Reagent: Cool the reaction mixture to 0°C in an ice bath. Slowly add trifluoroacetic anhydride (TFAA) (1.1 equivalents) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Spectral Data
Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for N-Trifluoroacetyl-3,4-(methylenedioxy)aniline are not widely published. However, a Vapor Phase Infrared (IR) spectrum is available.
Table 3: Infrared (IR) Spectroscopy Data
| Spectrum Type | Available Data | Reference |
| Vapor Phase IR | Spectrum available | [2] |
Key expected IR absorptions would include:
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N-H stretch: Around 3300-3100 cm⁻¹
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C=O stretch (amide): Around 1700-1650 cm⁻¹
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C-F stretch: Strong absorptions in the region of 1350-1150 cm⁻¹
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Aromatic C-H and C=C stretches: In their characteristic regions.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain regarding the biological activity or the involvement of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline in any signaling pathways. Research on structurally related trifluoromethyl-containing anilides has explored their potential as antibacterial agents, but this specific compound has not been a subject of such studies.[3][4] Further research is required to elucidate any potential pharmacological or biological roles.
Safety and Handling
Specific safety data for N-Trifluoroacetyl-3,4-(methylenedioxy)aniline is not available. However, based on the general properties of trifluoroacetamides and aniline derivatives, the following precautions are recommended:
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-Trifluoroacetyl-3,4-(methylenedioxy)aniline is a chemical compound for which basic identifying information is available. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of detailed, publicly accessible experimental data. The synthesis can be approached through standard organic chemistry methodologies, but specific reaction conditions and yields have not been reported. Further research is necessary to fully characterize this compound and to explore its potential applications in various scientific fields, including drug discovery and materials science. Researchers interested in this molecule should undertake its synthesis and characterization to establish a more complete data profile.
References
- 1. N-(1,3-苯并二氧戊环-5-基)-2,2,2-三氟乙酰胺 | N-(1,3-Benzodioxol-5-yl)-2,2,2-trif | 85575-56-0 - 乐研试剂 [leyan.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
